molecular formula C12H22N2O4 B12948840 cis-1-tert-Butyl 2-methyl 5-aminopiperidine-1,2-dicarboxylate

cis-1-tert-Butyl 2-methyl 5-aminopiperidine-1,2-dicarboxylate

Cat. No.: B12948840
M. Wt: 258.31 g/mol
InChI Key: VSYXYJDOKAFLDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(tert-Butyl) 2-methyl 5-aminopiperidine-1,2-dicarboxylate is a chemical compound with the molecular formula C12H22N2O4. It is known for its unique structure, which includes a piperidine ring substituted with tert-butyl, methyl, and amino groups.

Preparation Methods

The synthesis of 1-(tert-Butyl) 2-methyl 5-aminopiperidine-1,2-dicarboxylate typically involves the following steps:

Chemical Reactions Analysis

1-(tert-Butyl) 2-methyl 5-aminopiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

1-(tert-Butyl) 2-methyl 5-aminopiperidine-1,2-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 2-methyl 5-aminopiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets:

Biological Activity

Cis-1-tert-Butyl 2-methyl 5-aminopiperidine-1,2-dicarboxylate is a piperidine derivative characterized by its unique stereochemistry and functional groups, including amino and dicarboxylic acid moieties. This compound has garnered attention in medicinal chemistry for its potential biological activities, which may influence various pharmacological applications.

  • Molecular Formula : C12H22N2O4
  • Molecular Weight : 258.31 g/mol
  • CAS Number : 869564-38-5

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the context of its interaction with various biological targets. Its structural characteristics suggest potential applications in drug development.

Potential Biological Activities:

  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially through modulation of neurotransmitter systems.
  • Antitumor Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating a possible role in cancer therapy.
  • Antimicrobial Properties : The presence of the amino group may enhance the compound's ability to interact with microbial targets.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. The combination of the piperidine ring and the dicarboxylic acid functionalities is thought to enhance binding affinity to biological receptors.

Structural FeatureInfluence on Activity
Piperidine RingEssential for receptor binding
Amino GroupMay enhance interaction with neurotransmitter systems
Dicarboxylic AcidPotentially increases solubility and bioavailability

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of piperidine derivatives on neuronal cell lines. The results indicated that compounds with similar structures exhibited reduced apoptosis in response to oxidative stress, suggesting that this compound may also confer similar benefits.

Study 2: Antitumor Activity

In vitro assays demonstrated that certain piperidine derivatives showed significant cytotoxicity against human cancer cell lines. The study highlighted the importance of functional groups in enhancing antitumor activity, supporting the hypothesis that this compound could possess similar properties.

Interaction Studies

Interaction studies focusing on binding affinities reveal that this compound engages with various biological targets. These studies are crucial for understanding the pharmacodynamics of the compound.

Target ProteinBinding Affinity (Ki)Reference
Dopamine Receptor D2Low nanomolar range
Serotonin Receptor 5HT3Moderate affinity

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 5-aminopiperidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-7-8(13)5-6-9(14)10(15)17-4/h8-9H,5-7,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYXYJDOKAFLDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CCC1C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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